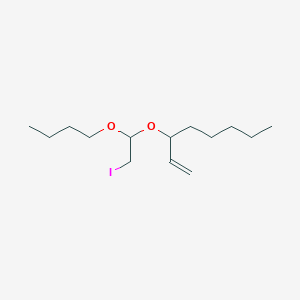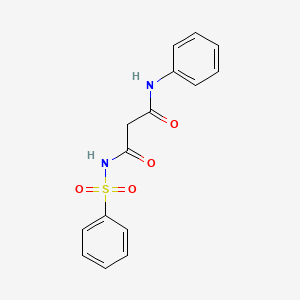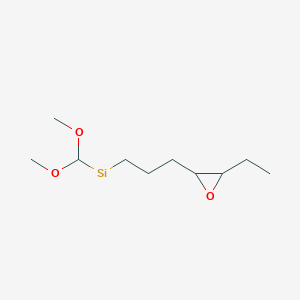![molecular formula C10H4Cl6O4 B12560433 2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride CAS No. 143906-80-3](/img/structure/B12560433.png)
2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride is a chemical compound characterized by the presence of two acetyl chloride groups attached to a tetrachlorinated phenylene ring through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride typically involves the reaction of 2,3,5,6-tetrachloro-1,4-dihydroxybenzene with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,3,5,6-Tetrachloro-1,4-dihydroxybenzene+2Acetyl chloride→2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the acetyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Oxidation and Reduction: The phenylene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) can facilitate substitution reactions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions can promote hydrolysis.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Formation of amides or esters depending on the nucleophile.
Hydrolysis: Formation of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetic acid.
Oxidation/Reduction: Various oxidized or reduced derivatives of the phenylene ring.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride involves its reactivity towards nucleophiles due to the presence of acetyl chloride groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The tetrachlorinated phenylene ring can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrachloro-1,4-dihydroxybenzene: The precursor for the synthesis of 2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride.
2,2’-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetic acid: The hydrolysis product of the compound.
2,3,5,6-Tetrachloro-1,4-phenylene bis(trimethylsilane): A related compound with different functional groups.
Eigenschaften
CAS-Nummer |
143906-80-3 |
|---|---|
Molekularformel |
C10H4Cl6O4 |
Molekulargewicht |
400.8 g/mol |
IUPAC-Name |
2-[2,3,5,6-tetrachloro-4-(2-chloro-2-oxoethoxy)phenoxy]acetyl chloride |
InChI |
InChI=1S/C10H4Cl6O4/c11-3(17)1-19-9-5(13)7(15)10(8(16)6(9)14)20-2-4(12)18/h1-2H2 |
InChI-Schlüssel |
BCZZENOLKQNEKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)Cl)OC1=C(C(=C(C(=C1Cl)Cl)OCC(=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)

![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)

![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)


![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)

